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Compound of Interest

Compound Name: Gallium arsenide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for creating
reliable ohmic contacts on both n-type and p-type gallium arsenide (GaAs). The formation of
low-resistance ohmic contacts is a critical step in the fabrication of high-performance GaAs-
based electronic and optoelectronic devices. This document outlines common metallization
schemes, deposition techniques, and annealing procedures, supported by quantitative data
and detailed experimental workflows.

Introduction to Ohmic Contacts on GaAs

An ideal ohmic contact is a metal-semiconductor junction that exhibits a linear current-voltage
(I-V) characteristic, offering minimal resistance to current flow in both directions. For GaAs,
which has a significant surface state density that can pin the Fermi level within the bandgap,
achieving a low-resistance ohmic contact requires careful selection of metallization schemes
and processing conditions. The primary mechanism for achieving ohmic behavior on
moderately doped GaAs is tunneling through a thin potential barrier, which is typically
accomplished by creating a heavily doped semiconductor layer at the metal-semiconductor
interface.

Common Metallization Schemes for Ohmic Contacts
on GaAs
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Several metal systems have been developed to form reliable ohmic contacts to both n-type and
p-type GaAs. The choice of metallization depends on the doping type of the GaAs, the desired
contact resistivity, and the thermal stability requirements of the device.

Ohmic Contacts to n-type GaAs

The most widely used metallization for n-type GaAs is the AuGe-based system, often with the
addition of Ni. The role of Ge is to act as an n-type dopant in GaAs, creating a heavily doped
n+ layer at the interface upon annealing. Ni is added to improve the adhesion and surface
morphology of the contact by preventing the "balling-up” of the AuGe eutectic during alloying.[1]

Another common system is the Pd/Ge-based contact. This is a non-alloyed, solid-phase
reaction contact that offers a smoother surface morphology and better-defined contact edges
compared to the alloyed AuGeNi system.[2][3] The formation of a stable palladium germanide
(PdGe) and the subsequent solid-phase epitaxy of Ge on GaAs leads to the formation of a
heavily doped n+ layer.[4]

Ohmic Contacts to p-type GaAs

For p-type GaAs, a common metallization scheme is Ti/Pt/Au.[5][6][7][8][9] In this non-alloyed
system, Ti adheres well to GaAs and can reduce native oxides on the surface. Pt acts as a
diffusion barrier to prevent the intermixing of Au and Ti, while Au serves as the top layer to
prevent oxidation and provide a low-resistance probing surface.[6] The ohmic contact formation
is primarily due to the tunneling of holes through the Schottky barrier at the metal/heavily-
doped p-GaAs interface.

Quantitative Data Summary

The following tables summarize the specific contact resistivity for various metallization
schemes on n-type and p-type GaAs under different annealing conditions.

Table 1: Ohmic Contacts to n-type GaAs
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Evaporation 500°C
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360°C, 30
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PdGe ~2.5 x 10%7 - 250°C 1.5x10-° [12]
Table 2: Ohmic Contacts to p-type GaAs
. Specific
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Metallizatio . Deposition Annealing Contact Reference(s
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] E-beam RTA, 420-
Ti/Pt/Au 2 x 102° _ 2.8x10°8 [5][81[9]
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] E-beam
Ti/Pt/Au 1.2 x10%° ) Annealed 48x10°¢ [7]
Evaporation
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Experimental Protocols
Protocol for AuGe/Ni/Au Ohmic Contacts to n-GaAs

This protocol describes the fabrication of a standard alloyed ohmic contact to n-type GaAs.
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Materials and Equipment:

n-type GaAs wafer

o Acetone, Isopropanol, Deionized (DI) water

e HCI solution (e.g., HCI:H20 = 1:1)

e Photoresist and developer

o Electron-beam evaporator with AuGe (eutectic, 88:12 wt%), Ni, and Au sources
e Rapid Thermal Annealing (RTA) system

o Nitrogen (N2) gas source

Procedure:

e Surface Preparation:

o Clean the GaAs substrate by sonicating in acetone, isopropanol, and DI water for 5
minutes each.

o Dry the substrate with a nitrogen gun.

o Perform a native oxide etch by dipping the substrate in an HCI solution for 60 seconds,
followed by a DI water rinse and nitrogen drying.

» Photolithography:
o Spin-coat the photoresist on the GaAs substrate.
o Expose the photoresist with the desired contact pattern using a mask aligner.
o Develop the photoresist to create openings for metal deposition.

e Metal Deposition:
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o Immediately load the patterned substrate into the e-beam evaporator to minimize re-
oxidation.

o Evacuate the chamber to a base pressure of <1 x 10~° Torr.
o Sequentially deposit the following layers:
= 100 nm AuGe
= 25 nm Ni
= 200 nm Au
e Lift-off:

o Immerse the substrate in a solvent (e.g., acetone) to dissolve the photoresist and lift off
the unwanted metal, leaving the desired contact pattern.

e Annealing:

o

Place the sample in the RTA system.

[¢]

Purge the chamber with N2 gas.

o

Ramp the temperature to 420°C and hold for 30 seconds.

[e]

Allow the sample to cool down in the N2 ambient.

Protocol for Ti/Pt/Au Ohmic Contacts to p-GaAs

This protocol outlines the fabrication of a non-alloyed ohmic contact to p-type GaAs.
Materials and Equipment:

e p-type GaAs wafer (heavily doped, >101° cm~3)

o Acetone, Isopropanol, Deionized (DI) water

e Ammonium hydroxide solution (e.g., NHsOH:H20 = 1:10)
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Photoresist and developer

Electron-beam evaporator with Ti, Pt, and Au sources

Rapid Thermal Annealing (RTA) system

Nitrogen (N2) gas source
Procedure:
e Surface Preparation:

o Clean the GaAs substrate by sonicating in acetone, isopropanol, and DI water for 5
minutes each.

o Dry the substrate with a nitrogen gun.

o Perform a native oxide etch by dipping the substrate in an ammonium hydroxide solution
for 30 seconds, followed by a DI water rinse and nitrogen drying.

» Photolithography:
o Follow the same photolithography steps as described in Protocol 4.1.
e Metal Deposition:
o Immediately load the patterned substrate into the e-beam evaporator.
o Evacuate the chamber to a base pressure of < 1 x 10~° Torr.
o Sequentially deposit the following layers:
= 50 nm Ti
= 50 nm Pt
= 200 nm Au

o Lift-off:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

o Perform the lift-off process as described in Protocol 4.1.

e Annealing:

[e]

Place the sample in the RTA system.

o

Purge the chamber with N2 gas.

[¢]

Ramp the temperature to a range of 420-450°C and hold for 30-60 seconds.

[¢]

Allow the sample to cool down in the N2 ambient.

Visualizations
Experimental Workflow for Ohmic Contact Fabrication
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Caption: Experimental workflow for fabricating ohmic contacts on GaAs.

Logical Relationship in AuGe-based Ohmic Contact
Formation on n-GaAs
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Caption: Key steps in the formation of an AuGe-based ohmic contact on n-GaAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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